molecular formula C15H11BrO3 B12606984 4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- CAS No. 644973-50-2

4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy-

Cat. No.: B12606984
CAS No.: 644973-50-2
M. Wt: 319.15 g/mol
InChI Key: VZEUPQIQCGXZII-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzopyran core with a bromophenyl substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- typically involves the reaction of a suitable chalcone with a bromophenyl derivative. One common method involves the use of p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio with the chalcone in ethanol, with glacial acetic acid as a catalyst. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents on the benzopyran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. It may also interact with cellular signaling pathways, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 3-bromo-2,3-dihydro-2-methoxy-2-phenyl-
  • 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)-2,3-dihydro-3-hydroxy-

Uniqueness

4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- is unique due to its specific bromophenyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

644973-50-2

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

2-(3-bromophenyl)-3-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11BrO3/c16-10-5-3-4-9(8-10)15-14(18)13(17)11-6-1-2-7-12(11)19-15/h1-8,14-15,18H

InChI Key

VZEUPQIQCGXZII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C(O2)C3=CC(=CC=C3)Br)O

Origin of Product

United States

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